trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Overview
Description
trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid: is a complex organic compound with the molecular formula C18H24N2O6 and a molecular weight of 363.39 g/mol . This compound is characterized by the presence of both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, which are commonly used in organic synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.
Formation of the Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of the Cbz Group: .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed to remove the Boc and Cbz protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to remove protecting groups.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids , while reduction can yield amines .
Scientific Research Applications
Chemistry:
In chemistry, trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of various complex molecules . Its protecting groups allow for selective reactions at different stages of synthesis .
Biology and Medicine:
In biology and medicine, this compound is used in the synthesis of peptides and proteins . The Boc and Cbz groups protect the amino acids during peptide bond formation, ensuring the correct sequence and structure .
Industry:
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals . Its stability and reactivity make it a valuable intermediate in large-scale chemical processes .
Mechanism of Action
The mechanism of action of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis . The Boc and Cbz groups protect the amino groups from unwanted reactions, allowing for selective modifications at other sites . The removal of these protecting groups is typically achieved through acidic or basic hydrolysis , revealing the free amino groups for further reactions .
Comparison with Similar Compounds
- trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid ethyl ester
- trans-4-Amino-N-Boc-L-proline methyl ester hydrochloride
Uniqueness:
The uniqueness of this compound lies in its dual protection strategy, which allows for selective reactions at different stages of synthesis . This dual protection is particularly useful in the synthesis of complex molecules where multiple functional groups need to be selectively modified .
Properties
IUPAC Name |
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEFCWDPJFBV-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109133 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820571-98-9 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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